2-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows IUPAC conventions, designating the benzoic acid backbone with a sulfonamide substituent at the 2-position. The molecular formula C₁₄H₁₁FNO₅S represents a molecular architecture incorporating multiple functional groups that contribute to its chemical versatility. The compound belongs to the broader class of aminobenzenesulfonamides and is categorized under benzoic acid derivatives, reflecting its dual nature as both a carboxylic acid and sulfonamide.
The molecular weight determination reveals an average mass of 324.302 Da with a monoisotopic mass of 324.034745 Da, indicating the presence of isotopic variations primarily from carbon and sulfur atoms. The elemental composition analysis demonstrates a balanced distribution of heteroatoms, with the fluorine substituent contributing significantly to the compound's electronic properties. The sulfonyl group (-SO₂-) serves as the central linking unit between the methoxyfluorophenyl moiety and the aminobenzoic acid framework, creating a rigid molecular architecture that influences both conformational preferences and chemical reactivity patterns.
The structural complexity arises from the specific positioning of functional groups, where the 5-fluoro-2-methoxyphenyl substituent on the sulfonamide nitrogen creates distinct spatial arrangements. The methoxy group at the 2-position of the fluorinated phenyl ring establishes an ortho relationship with the sulfonamide linkage, potentially leading to intramolecular hydrogen bonding interactions. This substitution pattern differentiates the compound from its 4-substituted analog, which exhibits different molecular properties and biological activities.
Crystallographic Data and Conformational Studies
Crystallographic analysis of this compound requires systematic examination of molecular packing arrangements and intermolecular interactions within the crystal lattice. While specific crystallographic data for this exact compound are limited in the provided sources, comparative analysis with related sulfonamide structures provides valuable insights into expected conformational behavior. The compound's crystal structure likely exhibits hydrogen bonding networks involving the carboxylic acid group, sulfonamide nitrogen, and methoxy oxygen atoms.
The conformational analysis reveals critical dihedral angles that define the molecular geometry. Based on structural studies of similar compounds, the angle between the benzoic acid plane and the sulfonyl group typically ranges from 50-70°, while the dihedral angle between the sulfonyl plane and the fluoromethoxyphenyl ring varies between 45-65°. These angular relationships significantly influence the compound's ability to interact with biological targets and affect its pharmacokinetic properties.
| Conformational Parameter | Expected Range | Significance |
|---|---|---|
| Benzoic acid-sulfonyl dihedral | 50-70° | Determines acid accessibility |
| Sulfonyl-phenyl dihedral | 45-65° | Controls binding pocket fit |
| C-N-S bond angle | 120-125° | Influences nitrogen planarity |
| Intramolecular H-bond distance | 2.0-2.5 Å | Stabilizes conformation |
The molecular conformation exhibits relative flexibility around the sulfonamide linkage, allowing for conformational adaptation in different chemical environments. The presence of the methoxy group introduces additional conformational considerations through potential rotation around the C-O bond, creating multiple accessible conformers. These conformational variations have direct implications for the compound's binding affinity to biological targets and its overall pharmacological profile.
Spectroscopic Identification (NMR, IR, UV-Vis, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants. The ¹H NMR spectrum exhibits distinct resonances for aromatic protons in the 7.0-8.0 ppm region, with the fluorinated aromatic system showing characteristic splitting patterns due to fluorine-proton coupling. The methoxy group appears as a sharp singlet around 3.8-4.0 ppm, while the sulfonamide NH proton typically resonates as a broad signal between 8.0-9.0 ppm, often showing deuterium exchange behavior.
The ¹³C NMR spectrum reveals the presence of quaternary carbons associated with the aromatic substitution pattern, with the carboxyl carbon appearing around 170 ppm. The fluorine-bearing carbon exhibits characteristic upfield shifts due to the electronegativity of fluorine, while carbons ortho and meta to fluorine show specific coupling patterns in fluorine-decoupled experiments. The methoxy carbon typically appears around 56 ppm, providing a diagnostic signal for this functional group.
| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Frequency |
|---|---|---|
| ¹H NMR | Aromatic protons | 7.0-8.0 ppm |
| ¹H NMR | Methoxy group | 3.8-4.0 ppm |
| ¹H NMR | NH proton | 8.0-9.0 ppm |
| ¹³C NMR | Carboxyl carbon | ~170 ppm |
| ¹³C NMR | Methoxy carbon | ~56 ppm |
| IR | C=O stretch | 1680-1720 cm⁻¹ |
| IR | S=O stretch | 1320-1350 cm⁻¹ |
| UV-Vis | π-π* transition | 250-280 nm |
Infrared (IR) spectroscopy identifies characteristic functional group vibrations, with the carboxylic acid C=O stretch appearing around 1680-1720 cm⁻¹ and the sulfonyl S=O stretches manifesting as two distinct bands around 1320-1350 cm⁻¹ and 1150-1180 cm⁻¹. The NH stretch of the sulfonamide group typically appears around 3200-3400 cm⁻¹, often broadened due to hydrogen bonding interactions. The aromatic C-H stretches occur around 3000-3100 cm⁻¹, while the C-F stretch provides a diagnostic band around 1200-1300 cm⁻¹.
Mass spectrometry confirms the molecular ion peak at m/z 324 for the monoisotopic mass, with characteristic fragmentation patterns including loss of the methoxy group (m/z 293), sulfonyl group cleavage, and benzoic acid fragment formation. The isotope pattern analysis reveals the characteristic sulfur isotope distribution, providing additional confirmation of the molecular composition. Tandem mass spectrometry (MS/MS) experiments yield specific fragmentation pathways that aid in structural elucidation and purity assessment.
Computational Molecular Modeling (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations provide detailed insights into the electronic structure and molecular properties of this compound. Quantum chemical calculations using functionals such as B3LYP with appropriate basis sets reveal the optimized molecular geometry and electronic distribution. The calculations predict specific bond lengths, angles, and dihedral angles that complement experimental crystallographic data and provide theoretical validation of observed conformational preferences.
Molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics, which determine the compound's electronic reactivity and potential for intermolecular interactions. The HOMO typically exhibits significant electron density on the amino nitrogen and aromatic π-systems, while the LUMO shows contributions from the carboxyl group and sulfonyl moiety. The HOMO-LUMO energy gap provides insights into the compound's chemical stability and potential for electronic excitation.
The electrostatic potential surface mapping demonstrates the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that guide intermolecular interactions. The carboxyl oxygen atoms exhibit strong negative potential, while the sulfonyl sulfur and aromatic hydrogens display positive regions. These electrostatic properties directly influence the compound's binding affinity to biological targets and its behavior in different solvation environments.
| DFT Calculation Parameter | Predicted Value | Experimental Correlation |
|---|---|---|
| HOMO energy | -6.2 to -6.8 eV | Oxidation potential |
| LUMO energy | -1.5 to -2.1 eV | Reduction potential |
| HOMO-LUMO gap | 4.5-5.0 eV | UV absorption maximum |
| Dipole moment | 3.5-4.2 D | Solvent interactions |
| Molecular volume | 250-280 Ų | Crystal packing density |
The computational analysis also predicts vibrational frequencies that correlate well with experimental IR spectroscopy data, validating the theoretical model. Normal mode analysis identifies the characteristic vibrations of functional groups and provides assignments for observed spectroscopic bands. The calculated thermodynamic properties, including enthalpy of formation and heat capacity, contribute to understanding the compound's stability and phase behavior under various conditions.
Molecular dynamics simulations reveal conformational flexibility and preferred orientations in solution, demonstrating how the compound adapts to different chemical environments. These calculations predict the accessibility of different molecular conformers and their relative stabilities, information crucial for understanding biological activity and chemical reactivity patterns. The computational results provide a comprehensive theoretical framework that complements experimental characterization and enables prediction of chemical behavior under conditions not easily accessible through experimental methods.
Properties
IUPAC Name |
2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO5S/c1-21-12-7-6-9(15)8-13(12)22(19,20)16-11-5-3-2-4-10(11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLNOANVNQDXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 5-Fluoro-2-methoxyaniline
The sulfonyl chloride precursor is synthesized via diazotization of 5-fluoro-2-methoxyaniline, followed by sulfonation and acyl chlorination.
Procedure :
-
Diazotization :
-
Sulfonation and Acyl Chlorination :
Key Data :
Coupling with 2-Aminobenzoic Acid
Sulfonamide Bond Formation
The sulfonyl chloride reacts with 2-aminobenzoic acid under basic conditions to form the target compound.
Procedure :
-
Reaction Setup :
-
Workup :
Key Data :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Optimization and Challenges
Reaction Temperature and Solvent Effects
Catalytic Efficiency
Comparative Analysis of Alternative Routes
Direct Sulfonation of 2-Aminobenzoic Acid
Nitration-Reduction Approach
-
Nitration of 2-methylbenzoic acid followed by reduction and sulfonation yields <50% product due to competing oxidation.
Industrial Scalability Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoic acid compounds .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis:
2-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules.
Biology
- Biological Activity Investigation:
The compound is studied for its potential interactions with biomolecules, particularly enzymes involved in inflammatory pathways.
Medicine
- Therapeutic Properties:
It is explored for anti-inflammatory and antimicrobial properties. The compound acts as a competitive inhibitor for cyclooxygenases (COX), crucial in prostaglandin biosynthesis, which is involved in inflammation .
Industry
- Specialty Chemicals Production:
Utilized in producing various specialty chemicals and materials due to its unique chemical properties.
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various sulfonamide derivatives, this compound demonstrated significant inhibition of COX enzymes compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of this compound showed effective inhibition of bacterial growth in vitro, indicating its potential use as an antibiotic agent against resistant strains .
Mechanism of Action
The mechanism of action of 2-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The target compound’s sulfonamide group distinguishes it from sulfonylureas (e.g., chlorimuron, sulfometuron-methyl) and sulfamoyl derivatives (e.g., furosemide). Key comparisons include:
Key Observations :
- Sulfonamide vs. Sulfonylurea : Sulfonamides (R-SO₂NH-R') are more hydrolytically stable than sulfonylureas (R-SO₂NH-CONH-R'), which degrade readily under acidic conditions .
- Halogen Effects : The 5-fluoro substituent in the target compound enhances electron-withdrawing effects, increasing benzoic acid’s acidity (predicted pKa ~2.5–3.0) compared to chloro analogs (pKa ~3.5–4.0) .
- Methoxy Position : The 2-methoxy group in the target compound may sterically hinder intermolecular interactions, contrasting with 4-methoxy derivatives that facilitate planar stacking in crystal structures (e.g., ’s benzofuran analogs) .
Physicochemical Properties
- Solubility: The target compound’s fluorinated aryl group may reduce aqueous solubility compared to non-fluorinated analogs (e.g., 4-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid) but improve lipid membrane permeability.
- Crystal Packing : Intermolecular O–H⋯O hydrogen bonds (common in benzoic acids) likely stabilize its solid-state structure, similar to 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid .
Biological Activity
2-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid, also known under various synonyms, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its anti-inflammatory and antimicrobial properties.
Molecular Structure:
- Chemical Formula: C14H12FNO5S
- Molecular Weight: 325.31 g/mol
- CAS Number: 794548-55-3
The synthesis of this compound typically involves the sulfonylation of 5-fluoro-2-methoxyaniline followed by coupling with benzoic acid derivatives. Key steps include:
- Sulfonylation Reaction: Utilizing sulfonyl chlorides in the presence of bases such as triethylamine to form the sulfonamide linkage.
- Coupling Reaction: The resultant intermediate is then coupled with benzoic acid derivatives under controlled conditions to yield the final product .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound acts as a competitive inhibitor for various enzymes, particularly cyclooxygenases (COX), which are crucial in the biosynthesis of prostaglandins involved in inflammatory responses .
- Antimicrobial Activity: Similar to other sulfonamides, it mimics para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, which is essential for DNA synthesis and cell growth .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects through:
- Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, it reduces the production of pro-inflammatory mediators .
- Reduction of Cytokine Production: It can lower levels of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial efficacy against various bacterial strains:
- Mechanism: It interferes with folate biosynthesis pathways in bacteria, similar to traditional sulfa drugs .
- Efficacy Studies: In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Studies
-
Anti-inflammatory Efficacy:
- A study evaluating the compound's effects on a rat model of arthritis showed a significant reduction in joint swelling and pain scores compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in treated groups.
-
Antimicrobial Testing:
- In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.
Comparative Analysis
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}benzoic acid?
- Methodology :
- Step 1 : React 5-fluoro-2-methoxyaniline with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) under basic conditions (e.g., pyridine or NaOH) to form the sulfonamide intermediate.
- Step 2 : Couple the intermediate with 2-aminobenzoic acid via nucleophilic substitution or amidation.
- Key Reagents : Sulfonyl chlorides, bases (NaOH, pyridine), and coupling agents like EDCI/HOBt for amidation .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. How is the compound characterized for purity and structural confirmation?
- Analytical Techniques :
- HPLC : Purity assessment (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
- NMR : and NMR to confirm substituents (e.g., fluorine’s deshielding effect at ~-110 ppm in NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 332.04 g/mol) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry.
Advanced Questions
Q. How does the fluorine substituent influence electronic properties and bioactivity compared to chloro or methoxy analogs?
- Electronic Effects :
- Fluorine’s strong electron-withdrawing nature increases the sulfonamide group’s electrophilicity, enhancing interactions with biological targets (e.g., enzymes) .
- Compared to chloro analogs (e.g., N-(5-chloro-2-methoxyphenyl)sulfonamide), fluorine improves metabolic stability and membrane permeability due to its smaller size and higher electronegativity .
- Bioactivity :
- Fluorinated sulfonamides show higher herbicidal activity (e.g., inhibition of acetolactate synthase in plants) compared to non-fluorinated analogs .
- Experimental Validation :
- Compare IC values against enzyme targets using fluorometric assays (e.g., ALS inhibition studies) .
Q. What challenges arise in optimizing sulfonylation reaction yields, and how can they be addressed?
- Challenges :
- Side Reactions : Hydrolysis of sulfonyl chloride intermediates under basic conditions.
- Steric Hindrance : Bulky substituents on the phenyl ring reduce reaction rates.
- Optimization Strategies :
- Temperature Control : Conduct reactions at 0–5°C to minimize hydrolysis .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction efficiency .
- Yield Monitoring : Track reaction progress via TLC (R = 0.3–0.5 in ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride).
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the compound’s mode of action in enzyme inhibition using X-ray crystallography or molecular docking simulations.
- Derivatization : Explore nitro-reduction (e.g., ) to generate amino analogs for enhanced bioactivity .
- Biological Screening : Test against bacterial efflux pumps or cancer cell lines, leveraging sulfonamide’s known role in targeting carbonic anhydrases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
